molecular formula C11H15N3O3 B2431997 1-(2-Methoxy-4-nitrophenyl)piperazine CAS No. 170912-81-9

1-(2-Methoxy-4-nitrophenyl)piperazine

Cat. No.: B2431997
CAS No.: 170912-81-9
M. Wt: 237.259
InChI Key: DGVRAWOHHPXSAQ-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-nitrophenyl)piperazine is an organic compound with the molecular formula C11H15N3O3. It is a derivative of piperazine, a heterocyclic amine, and features a methoxy group and a nitro group attached to a phenyl ring.

Scientific Research Applications

1-(2-Methoxy-4-nitrophenyl)piperazine has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 1-(2-Methoxy-4-nitrophenyl)piperazine is not mentioned in the search results, it’s worth noting that piperazine derivatives show a wide range of biological and pharmaceutical activity .

Safety and Hazards

Handling of 1-(2-Methoxy-4-nitrophenyl)piperazine should be done in a well-ventilated place. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . It is also advised to use personal protective equipment and avoid breathing dust, fume, gas, mist, vapors, or spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-4-nitrophenyl)piperazine can be synthesized through a multi-step process involving the nitration of 2-methoxyaniline followed by a coupling reaction with piperazine. The nitration step typically involves the use of nitric acid and sulfuric acid as reagents, while the coupling reaction can be facilitated by using a suitable base such as sodium carbonate in an organic solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 1-(2-Methoxy-4-nitrophenyl)piperazine is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-17-11-8-9(14(15)16)2-3-10(11)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVRAWOHHPXSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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